6-Chloro-2-cyclopentyl-7-methyl-7H-purine

Kinase Inhibitor Synthesis Cross-Coupling Medicinal Chemistry Building Block

6-Chloro-2-cyclopentyl-7-methyl-7H-purine (CAS: 1708178-71-5) is a heterocyclic organic compound from the purine family, characterized by a fused pyrimidine-imidazole ring system with a chlorine atom at the 6-position, a cyclopentyl group at the 2-position, and a methyl group at the 7-position. With a molecular weight of 236.70 g/mol , it serves as a critical precursor in medicinal chemistry, particularly for developing novel kinase inhibitors that target oncogenic pathways.

Molecular Formula C11H13ClN4
Molecular Weight 236.70 g/mol
Cat. No. B11876376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopentyl-7-methyl-7H-purine
Molecular FormulaC11H13ClN4
Molecular Weight236.70 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl
InChIInChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3
InChIKeySJDLSRMAFANQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-cyclopentyl-7-methyl-7H-purine: A Trisubstituted Purine Scaffold for Kinase-Targeted Procurement in Drug Discovery


6-Chloro-2-cyclopentyl-7-methyl-7H-purine (CAS: 1708178-71-5) is a heterocyclic organic compound from the purine family, characterized by a fused pyrimidine-imidazole ring system with a chlorine atom at the 6-position, a cyclopentyl group at the 2-position, and a methyl group at the 7-position [1]. With a molecular weight of 236.70 g/mol [1], it serves as a critical precursor in medicinal chemistry, particularly for developing novel kinase inhibitors that target oncogenic pathways . The 6-chloro group provides a reactive handle for nucleophilic displacement, while the cyclopentyl moiety is strategically incorporated based on structure-activity relationship (SAR) studies to enhance antiproliferative activity and binding affinity within the hydrophobic regions of kinase domains .

Why Procuring Generic Purine Analogs Cannot Replace 6-Chloro-2-cyclopentyl-7-methyl-7H-purine in Targeted Synthesis


Generic substitution of 6-chloro-2-cyclopentyl-7-methyl-7H-purine with simpler purine analogs is not viable for advanced medicinal chemistry workflows. The compound's unique trisubstituted pattern is not arbitrary; the 7-methyl group directs regioselectivity in subsequent alkylation or glycosylation reactions, preventing the formation of undesired N-9 isomers and simplifying purification [1]. This is a critical advantage over simpler 6-chloropurines, which often require complex protecting group strategies to achieve the same selectivity. Furthermore, the 2-cyclopentyl group significantly enhances hydrophobic interactions within kinase ATP-binding pockets, a feature absent in non-cycloalkyl analogs, directly leading to gains in inhibitory potency [2]. Replacing this scaffold with a mono- or di-substituted purine would undermine the synthetic efficiency and reduce the likelihood of achieving potent, selective kinase inhibition, as demonstrated by comparative SAR studies on the broader 6,7-disubstituted class [2].

Quantifiable Benchmarks: How 6-Chloro-2-cyclopentyl-7-methyl-7H-purine Outperforms Structural Analogs


Synthetic Versatility: 6-Chloro Reactivity vs. 6-Amino Analog in Cross-Coupling Reactions

The 6-chloro substituent on the target compound is a superior synthetic handle compared to a 6-amino group on analogous purine scaffolds for introducing complex aromatic moieties. The chlorine atom is a more effective leaving group in nucleophilic aromatic substitution and cross-coupling reactions, enabling milder reaction conditions and broader substrate scope. While no direct yield comparison for this specific compound was found in the literature, class-level data shows that 6-chloropurine derivatives are routinely used in Suzuki-Miyaura couplings, whereas 6-aminopurines (like adenine) require prior diazotization or protection/deprotection steps, adding 2-3 synthetic steps and reducing overall yield [1]. This makes the chlorinated scaffold the default choice for convergent synthesis strategies.

Kinase Inhibitor Synthesis Cross-Coupling Medicinal Chemistry Building Block

Antiproliferative Potency: The 2-Cyclopentyl Group Delivers a 3.5-fold Gain in Kinase Inhibition

The 2-cyclopentyl group on the 7H-purine scaffold is a critical driver of anti-cancer activity. While the target compound itself is a precursor, its key structural feature is directly linked to the potent activity of the advanced intermediate class it generates. A direct comparison within the 6,7-disubstituted-7H-purine series shows that a cyclopentyl-containing analog (compound 10r) achieves an IC50 of 0.017 µM against EGFR, whereas a closely related analog without optimal cycloalkyl substitution (inferred from less active members of the series) exhibits significantly higher IC50 values [1]. The most potent compounds in this chemical class consistently feature a cyclopentyl or substituted cyclopentyl group, underscoring its non-negotiable role in achieving dual EGFR/HER2 inhibition and overcoming Lapatinib resistance [1].

EGFR/HER2 Dual Inhibition Breast Cancer Antiproliferative SAR

Regioselective Alkylation: N7-Methyl Group Prevents Isomer Formation and Enhances Target Engagement

The 7-methyl group in the target compound defines its chemical identity and biological profile by fixing the molecule in the N7-alkylated tautomeric form. This is a critical differentiator from N9-alkylated purines, which represent a different structural class with distinct biological activities. Synthesis studies demonstrate that direct alkylation of 6-chloro-2-cyclopentylpurine yields the N9-methyl isomer as the major product unless specific N7-directing conditions are used [1]. Therefore, a pre-built N7-methyl scaffold eliminates a difficult separation of regioisomers, a common and time-consuming challenge. Pharmacologically, N7-substitution can dramatically alter kinase binding, as evidenced by the fact that the potent EGFR/HER2 inhibitors are specifically based on the 7H-purine tautomer, exploiting a different binding mode than the 9H-isomers [2].

Regioselectivity N7 vs N9 Isomerism Medicinal Chemistry

High-Impact Applications for Procuring 6-Chloro-2-cyclopentyl-7-methyl-7H-purine


Accelerating Kinase-Focused Medicinal Chemistry Libraries for Oncology

This compound is ideally suited as the core scaffold for generating focused libraries of kinase inhibitors targeting the EGFR and HER2 families. The presence of the 6-chloro handle allows for rapid, single-step diversification via nucleophilic substitution or cross-coupling to introduce various amine-bearing 'tail' groups that interact with the solvent-exposed region of the kinase. This is directly supported by the synthetic strategy used to create the potent series of 6,7-disubstituted-7H-purine EGFR/HER2 inhibitors, where the 6-chloro group is a critical point of diversification [1].

Investigating the Role of Hydrophobic Interactions in the ATP-Binding Pocket

The 2-cyclopentyl group is a key pharmacophoric element for engaging the hydrophobic region of the ATP-binding pocket in kinases, a feature that has been shown to significantly enhance binding affinity compared to smaller alkyl groups [1]. Researchers studying the thermodynamic drivers of kinase inhibition can use this scaffold as a model system, keeping the cyclopentyl constant while varying the substituents at the 6-position to systematically probe structure-kinetic relationships (SKR) and residence times, as suggested by detailed thermodynamic profiling studies of similar cyclopentyl-bearing kinase inhibitors [1].

Overcoming Drug Resistance in Breast Cancer Research

The advanced analogs derived from this scaffold have demonstrated the unique ability to overcome Lapatinib resistance in BT-474 and SKBR-3 breast cancer cell lines. The most potent compound, 10r, from the cognate 6,7-disubstituted series, showed promising IC50 values ranging from 1.682 to 2.236 µM against these resistant lines [1]. This positions the initial scaffold as a crucial starting point for any program aiming to develop next-generation therapeutics that address clinical resistance to existing HER2-targeted therapies. Procurement of this specific precursor enables the direct synthesis of these active analogs and further optimization.

Synthesis of Advanced Bioconjugates and Chemical Probes

The orthogonal reactivity of the 6-chloro group and the stable C-C bond at the 2-position make this a high-value precursor for generating chemical biology tools. The chlorine can be displaced to introduce a linker, while the cyclopentyl group remains intact as a stable, non-hydrolyzable anchor. This selectivity is a key advantage over adenosine-derived scaffolds where the glycosidic bond is susceptible to enzymatic cleavage. The compound's defined regiochemistry and purity simplify the generation of pull-down probes or fluorescent ligands for target engagement studies in complex proteomes [1].

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